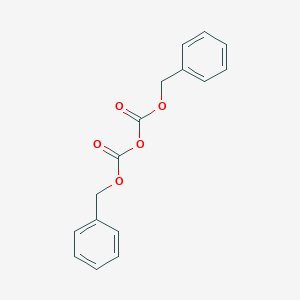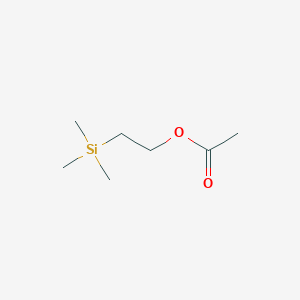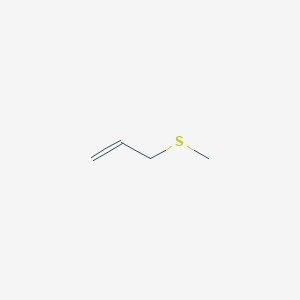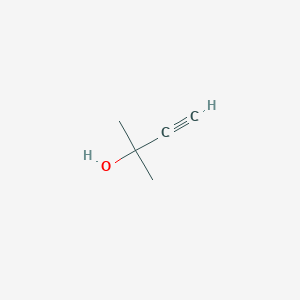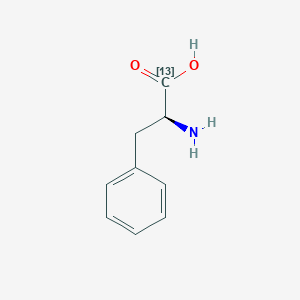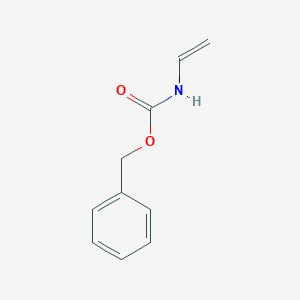
醋酸金(III)
描述
科学研究应用
Gold(III) acetate has a wide range of scientific research applications:
作用机制
Target of Action
Gold(III) acetate, also known as auric acetate, primarily targets thioredoxin reductase (TrxR) and other thiol-rich proteins and enzymes . TrxR is an enzyme that plays a crucial role in maintaining the redox balance within cells and is often overexpressed in cancer cells .
Mode of Action
Gold(III) acetate interacts with its targets by forming bonds with the sulfur atoms present in the thiol groups of these proteins and enzymes . This interaction disrupts the normal function of these targets, leading to changes within the cell .
Biochemical Pathways
The disruption of TrxR and other thiol-rich proteins and enzymes leads to an increase in reactive oxygen species (ROS) within the cell . This increase in ROS can cause damage to various cellular components, leading to cell death . Additionally, gold complexes have been reported to elicit biochemical hallmarks of immunogenic cell death (ICD), acting as an ICD inducer .
Pharmacokinetics
It is known that gold complexes are generally reactive and unstable under physiological conditions due to intracellular redox reactions . The intracellular reduction of Au(III) to Au(I) has been observed .
Result of Action
The primary result of Gold(III) acetate’s action is the induction of cell death via the generation of ROS . This makes it a potential therapeutic agent for diseases such as cancer, where the goal is to selectively kill cancer cells .
Action Environment
Gold(III) acetate is a yellow solid that decomposes at 170 °C to gold metal . This decomposition has been studied as a pathway to produce gold nanoparticles as catalysts . It is slightly soluble in water and in alkaline solutions . Environmental factors such as temperature, pH, and the presence of other chemical species can influence the stability and efficacy of Gold(III) acetate .
生化分析
Biochemical Properties
Gold(III) acetate exhibits anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . Gold complexes were recently reported to elicit biochemical hallmarks of immunogenic cell death (ICD) as an ICD inducer .
Cellular Effects
Gold(III) acetate has shown significant antiproliferative potency and efficacy . In most situations, the gold complexes exhibit anticancer activities by targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of Gold(III) acetate involves targeting thioredoxin reductase (TrxR) or other thiol-rich proteins and enzymes, triggering cell death via reactive oxygen species (ROS) . This interaction leads to the disruption of cellular processes and ultimately cell death .
Temporal Effects in Laboratory Settings
The decomposition of Gold(III) acetate at 170 °C has been studied as a pathway to produce gold nanoparticles as catalysts .
Metabolic Pathways
Gold(III) acetate is involved in various metabolic pathways. It is converted to acetyl coenzyme A (acetyl-CoA), which plays a crucial role in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .
Subcellular Localization
The localization of gold complexes within cells can have significant effects on their activity and function .
准备方法
Gold(III) acetate can be synthesized by reacting gold(III) hydroxide with glacial acetic acid. The reaction is as follows :
Au(OH)3+3CH3COOH→Au(CH3COO)3+3H2O
In industrial production, gold(III) acetate can also be prepared using ultrasonic spray pyrolysis. This method involves preparing an aqueous solution of gold(III) acetate with limited solubility in water. Hydrochloric acid and nitric acid are added to increase solubility, resulting in a clear, yellowish solution. Sodium hydroxide and sodium carbonate are then added to adjust the pH to 6-7, enabling the successful formation of gold nanoparticles .
化学反应分析
Gold(III) acetate undergoes various types of chemical reactions, including:
Oxidation: Gold(III) acetate can be oxidized to form gold(III) oxide.
Reduction: It can be reduced to gold metal, especially under thermal decomposition conditions.
Substitution: Gold(III) acetate reacts with 2-(p-tolyl)pyridine in the presence of trifluoroacetic acid to form gold(III) trifluoroacetate.
Common reagents used in these reactions include trifluoroacetic acid, cyclo-octasulfur, and decalin. Major products formed from these reactions include gold nanoparticles and gold(III) sulfide .
相似化合物的比较
Gold(III) acetate can be compared with other gold(III) complexes, such as gold(III) chloride and gold(III) trifluoroacetate. These compounds share similar properties, such as their ability to form gold nanoparticles and their use in catalytic processes. gold(III) acetate is unique due to its specific decomposition pathway and its applications in producing gold nanoparticles .
Similar compounds include:
- Gold(III) chloride
- Gold(III) trifluoroacetate
- Gold(III) hydroxide
Gold(III) acetate stands out for its versatility in various scientific and industrial applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
gold(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKNHQTLOBDDD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9AuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580364 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15804-32-7 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)
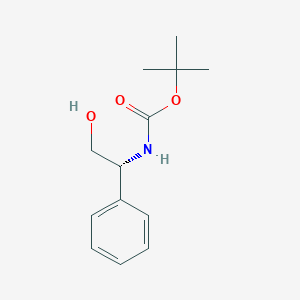
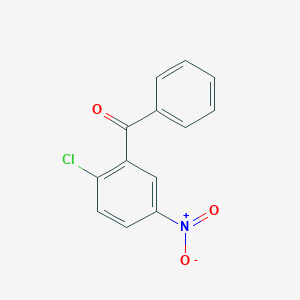


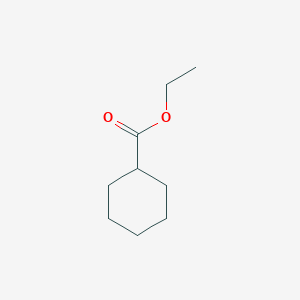

![6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol](/img/structure/B105103.png)
